(S)-2-(2-Methylpiperazin-1-YL)acetic acid
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Overview
Description
(S)-2-(2-Methylpiperazin-1-YL)acetic acid is a chiral compound featuring a piperazine ring substituted with a methyl group and an acetic acid moiety. Piperazine derivatives are known for their diverse biological activities and are commonly found in various pharmaceutical agents, including antidepressants, antipsychotics, antihistamines, antifungals, and antibiotics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-Methylpiperazin-1-YL)acetic acid typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes.
Methylation: The piperazine ring is then methylated using methylating agents such as methyl iodide or dimethyl sulfate.
Introduction of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production methods for this compound often involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
(S)-2-(2-Methylpiperazin-1-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
(S)-2-(2-Methylpiperazin-1-YL)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anticancer, and antihistamine activities.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of (S)-2-(2-Methylpiperazin-1-YL)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring can bind to metal ions, enhancing its ability to interact with biological macromolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(2-Methylpiperazin-1-YL)ethanol: Similar structure but with an ethanol group instead of acetic acid.
2-(2-Methylpiperazin-1-YL)propanoic acid: Similar structure but with a propanoic acid group instead of acetic acid.
2-(2-Methylpiperazin-1-YL)butanoic acid: Similar structure but with a butanoic acid group instead of acetic acid.
Uniqueness
(S)-2-(2-Methylpiperazin-1-YL)acetic acid is unique due to its specific combination of a chiral center, a piperazine ring, and an acetic acid moiety. This unique structure allows it to interact with a wide range of biological targets and participate in diverse chemical reactions, making it a valuable compound in various fields of research .
Biological Activity
(S)-2-(2-Methylpiperazin-1-YL)acetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in various fields, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its piperazine structure, which contributes to its biological properties. It is classified as an amino acid derivative due to the presence of both an amine and a carboxylic acid functional group. The stereochemistry of the compound plays a crucial role in its interaction with biological targets.
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring can bind to metal ions, enhancing its ability to interact with biological macromolecules. This interaction modulates the activity of enzymes or receptors, leading to various biological effects, including:
- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, inhibiting the growth of various pathogens.
- Anticancer Properties : Studies indicate that it may possess antiproliferative effects against cancer cell lines.
- Neuromodulatory Effects : It acts as a modulator of neurotransmitter receptors, influencing neurological functions.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. For instance, it has been evaluated against several bacterial strains, showing promising results in inhibiting growth. A study reported minimum inhibitory concentration (MIC) values indicating effective antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli .
Anticancer Activity
In vitro studies have explored the anticancer potential of this compound. One notable investigation assessed its effects on human cancer cell lines such as HCT-116 and MCF-7. The compound induced cell cycle arrest and apoptosis, demonstrating its capability to reduce cell proliferation significantly .
Table 1: Summary of Anticancer Activity
Cell Line | IC50 Value (mM) | Mechanism of Action |
---|---|---|
HCT-116 | 0.132 | Induction of apoptosis |
MCF-7 | 0.145 | Cell cycle arrest in G1 phase |
VERO | 0.150 | Cytotoxic effects |
Study on Antiproliferative Effects
A study focusing on the antiproliferative effects of this compound revealed that treatment led to significant alterations in cell cycle dynamics. Specifically, flow cytometry analysis indicated a notable decrease in the G0/G1 phase population and an increase in S and G2/M phases after treatment with the compound .
Investigation into Neurotransmitter Modulation
Another investigation highlighted the role of this compound as a modulator of neurotransmitter receptors. This study demonstrated that the compound could enhance synaptic transmission by influencing receptor binding affinities .
Applications in Medicinal Chemistry
This compound is utilized in various applications within medicinal chemistry:
- Drug Development : Its structural characteristics make it a valuable building block for synthesizing new therapeutic agents.
- Research Applications : It serves as a tool for studying enzyme inhibitors and receptor ligands.
Properties
IUPAC Name |
2-[(2S)-2-methylpiperazin-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c1-6-4-8-2-3-9(6)5-7(10)11/h6,8H,2-5H2,1H3,(H,10,11)/t6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNWNQKQJDHVAPO-LURJTMIESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNCCN1CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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